molecular formula C30H26Cl2N2O4 B324421 2-(4-CHLORO-2-METHYLPHENOXY)-N-{4'-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-[1,1'-BIPHENYL]-4-YL}ACETAMIDE

2-(4-CHLORO-2-METHYLPHENOXY)-N-{4'-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-[1,1'-BIPHENYL]-4-YL}ACETAMIDE

Cat. No.: B324421
M. Wt: 549.4 g/mol
InChI Key: JRFPBZOKWKIZQE-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.

    Etherification: The 4-chloro-2-methylphenol is then reacted with an appropriate halogenated acetic acid derivative to form the phenoxyacetic acid derivative.

    Amidation: The phenoxyacetic acid derivative undergoes amidation with 4’-amino-[1,1’-biphenyl]-4-ylamine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the chloro substituents, potentially replacing them with hydrogen atoms.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)acetic acid
  • 4-chloro-2-methylphenol
  • N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H26Cl2N2O4

Molecular Weight

549.4 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]phenyl]acetamide

InChI

InChI=1S/C30H26Cl2N2O4/c1-19-15-23(31)7-13-27(19)37-17-29(35)33-25-9-3-21(4-10-25)22-5-11-26(12-6-22)34-30(36)18-38-28-14-8-24(32)16-20(28)2/h3-16H,17-18H2,1-2H3,(H,33,35)(H,34,36)

InChI Key

JRFPBZOKWKIZQE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)C

Origin of Product

United States

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